molecular formula C26H28N4O4 B7710944 1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7710944
M. Wt: 460.5 g/mol
InChI Key: VTXBOFGTFJZXCQ-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclohexyl, methoxyphenyl, oxadiazole, and pyrrolidine carboxamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

1-cyclohexyl-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-33-22-13-9-17(10-14-22)24-28-26(34-29-24)18-7-11-20(12-8-18)27-25(32)19-15-23(31)30(16-19)21-5-3-2-4-6-21/h7-14,19,21H,2-6,15-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXBOFGTFJZXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the methoxyphenyl group: The oxadiazole intermediate is then coupled with a methoxyphenyl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the pyrrolidine ring: The coupled product is then reacted with a pyrrolidine derivative under conditions that facilitate the formation of the pyrrolidine ring.

    Cyclohexyl group addition: Finally, the cyclohexyl group is introduced through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-N-(4-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    1-cyclohexyl-N-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-cyclohexyl-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

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